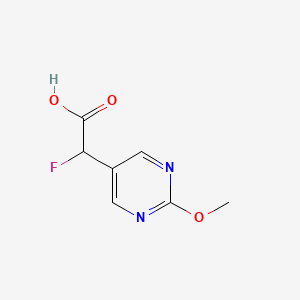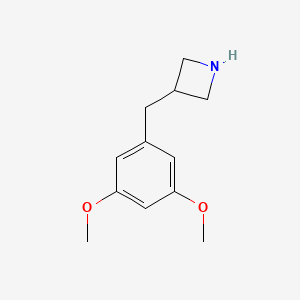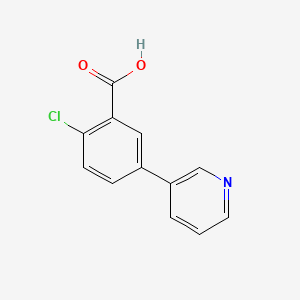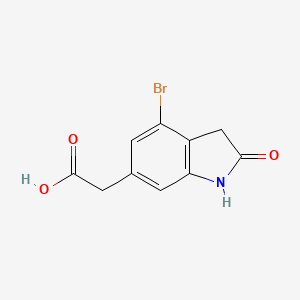
2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the synthesis might involve the use of 4-bromo-2-oxo-2,3-dihydro-1H-indole as a starting material, which is then reacted with chloroacetic acid under basic conditions to yield the desired product .
Chemical Reactions Analysis
2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromoindole: Used in organic synthesis and as a building block for more complex molecules
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(4-bromo-2-oxo-1,3-dihydroindol-6-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-7-1-5(3-10(14)15)2-8-6(7)4-9(13)12-8/h1-2H,3-4H2,(H,12,13)(H,14,15) |
InChI Key |
NYPZLMOVLLQXME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2Br)CC(=O)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


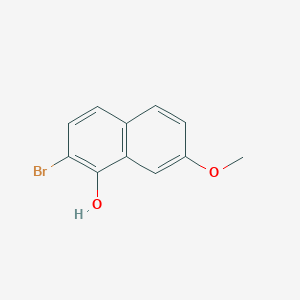

![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)

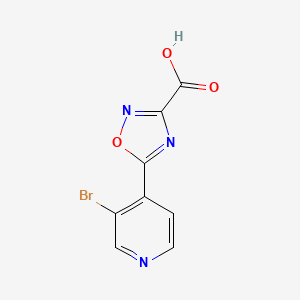
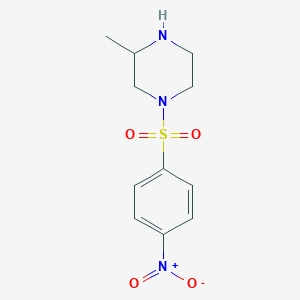
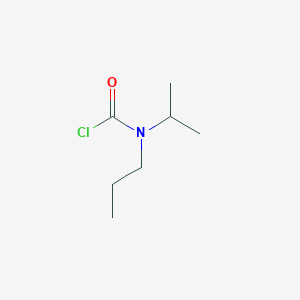
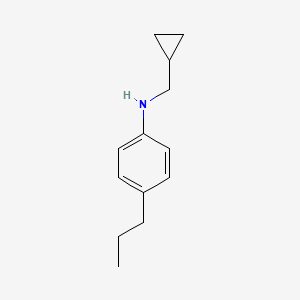
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
